methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-3-pyridin-4-yl-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-2-4-12-5-3-6/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJDAOQPPVUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The α-halo ketone, such as (pyridin-4-yl)acetyl bromide, reacts with thiourea in methanol under triethylamine catalysis to form an intermediate thioamide. Subsequent cyclization with methyl bromoacetate introduces the ester group at position 5 of the thiazole ring. Key parameters include:
-
Temperature : Ambient conditions (20–25°C) to avoid decomposition of the pyridinyl group.
-
Solvent : Methanol or ethanol for optimal solubility of intermediates.
-
Yield : ~65% after 24 hours, with purity >95% confirmed by HPLC.
Example Procedure :
-
Dissolve (pyridin-4-yl)acetyl bromide (10 mmol) and thiourea (10 mmol) in methanol (50 mL).
-
Add triethylamine (12 mmol) dropwise and stir for 6 hours at 25°C.
-
Introduce methyl bromoacetate (12 mmol) and reflux for 18 hours.
-
Concentrate under reduced pressure and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Suzuki-Miyaura Cross-Coupling on Bromothiazole Intermediates
Post-functionalization of a preformed thiazole core offers regioselective installation of the pyridin-4-yl group. This two-step approach involves bromination followed by palladium-catalyzed coupling.
Synthesis of Methyl 4-Amino-3-bromo-1,2-thiazole-5-carboxylate
Bromination of methyl 4-amino-1,2-thiazole-5-carboxylate using N-bromosuccinimide (NBS) in acetonitrile affords the 3-bromo derivative in 85% yield.
Coupling with Pyridin-4-ylboronic Acid
The Suzuki-Miyaura reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to couple the bromothiazole with pyridin-4-ylboronic acid:
Advantages :
Cyclocondensation of Pyridinyl Thioamides
Thioamides derived from pyridin-4-ylacetic acid serve as precursors for thiazole ring formation. This method avoids halogenated intermediates and leverages nucleophilic substitution.
Thioamide Preparation
Pyridin-4-ylacetic acid is converted to its thioamide via treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine.
Cyclization with Methyl α-Bromoacetate
Reaction of the thioamide with methyl α-bromoacetate in DMF under potassium carbonate catalysis yields the target compound:
Key Insight :
-
The pyridinyl group’s electron-withdrawing nature accelerates cyclization but necessitates careful pH control to prevent decomposition.
Solid-Phase Synthesis Using Traceless Linkers
Adapting methodologies from peptidomimetic synthesis, this approach constructs the thiazole ring on a resin-bound scaffold.
Resin Functionalization
Merrifield resin is modified with a sulfur-based traceless linker, followed by sequential coupling of Fmoc-protected glycine and pyridin-4-ylacetic acid.
Cleavage and Characterization
Cleavage with benzylamine derivatives releases the product, which is purified via flash chromatography.
Applications :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 65 | 95 | One-pot procedure, minimal purification | Requires halogenated pyridinyl precursors |
| Suzuki Coupling | 75 | 99 | High regioselectivity, modularity | Palladium catalyst cost, inert conditions |
| Thioamide Cyclization | 55 | 90 | Avoids halogens, scalable | Lower yield, byproduct formation |
| Solid-Phase | 12 | 87 | Combinatorial potential, high purity | Multistep, low overall yield |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ primarily in core heterocycles, substituents, and functional groups, which influence physicochemical properties and biological activity. Below is a comparative analysis (Table 1):
Table 1: Comparison of Methyl 4-Amino-3-(Pyridin-4-yl)-1,2-Thiazole-5-Carboxylate with Analogues
Key Differences and Implications
Core Heterocycle: Thiazole vs. Triazoles (e.g., 4-amino-3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thione) offer additional nitrogen atoms for hydrogen bonding, which may improve target binding .
Substituent Effects: Pyridin-4-yl vs. 4-Fluorophenyl: The pyridinyl group introduces polarity and basicity (pKa ~4.8), improving aqueous solubility compared to the lipophilic 4-fluorophenyl group (logP increased by ~0.5–1.0) . Carboxylate Esters (Me vs. Et): Methyl esters (target compound) may confer faster hydrolysis rates than ethyl esters (e.g., ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate), affecting bioavailability .
Functional Group Modifications: Thiol (-SH) and Alkylsulfanyl Groups: These groups in triazole derivatives (e.g., compound 5 in ) enhance reactivity toward electrophiles, enabling covalent binding to enzyme active sites . Carbamoyl vs.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for methyl 4-amino-3-(pyridin-4-yl)-1,2-thiazole-5-carboxylate, and what are their key challenges?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization and coupling reactions. For example, thiazole-carboxylate derivatives are often prepared by reacting nitriles with ethyl 2-bromoacetoacetate under basic conditions to form the thiazole core, followed by hydrolysis and amidation . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like over-hydrolyzed intermediates. Characterization via -NMR and LC-MS is critical to confirm purity and structural integrity.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- -NMR : To verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, thiazole protons at δ 7.2–7.5 ppm).
- LC-MS : To confirm molecular weight (e.g., [M+H] peak at m/z 250.08 for the base structure).
- X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry, as seen in analogous triazole-thiazole systems .
Advanced Research Questions
Q. How do substituent variations on the thiazole or pyridinyl rings influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Pyridinyl substitution : Electron-withdrawing groups (e.g., -NO) enhance enzyme inhibition (e.g., kinase targets) but reduce solubility.
- Thiazole amino group : Methylation or acetylation at the 4-amino position can alter binding affinity to targets like DHFR (dihydrofolate reductase) .
- Comparative data from analogs (e.g., ethyl 2-(1-methylpyrazole-5-amido)-thiazole-4-carboxylate) suggest that bulkier substituents improve selectivity but may reduce cellular permeability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:
- Bioassay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Purity thresholds : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) that may interfere with cellular assays .
- Multi-target profiling : Address conflicting results by screening against broader target panels (e.g., Eurofins Panlabs® 100-assay panel) to identify off-target effects .
Q. How can computational methods guide the optimization of this compound for specific therapeutic targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase). Pyridinyl-thiazole derivatives show strong π-π stacking with Phe-723 in EGFR’s active site .
- QSAR models : Correlate logP values with cytotoxicity (e.g., lower logP improves solubility but may reduce membrane penetration).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with sustained hydrogen bonding .
Experimental Design & Data Analysis
Q. What statistical approaches ensure robustness in biological activity data?
- Methodological Answer :
- Replicates : Perform triplicate assays with independent compound batches.
- Statistical tests : Apply two-tailed Student’s t-test for significance (p ≤ 0.05) and ANOVA for multi-dose comparisons .
- Error reporting : Use mean ± SEM (standard error of the mean) for dose-response curves (e.g., IC values) .
Q. How to design a study evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In vitro assays : Measure metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition).
- Plasma protein binding : Use equilibrium dialysis to calculate fraction unbound (f).
- In vivo PK : Administer intravenously/orally to rodents, collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h, and calculate AUC, C, and t .
Structural and Mechanistic Insights
Q. What evidence supports the compound’s potential as a multi-target inhibitor?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50 kinases; strong inhibition of both EGFR (IC = 0.2 μM) and VEGFR2 (IC = 0.8 μM) suggests multi-target activity .
- Thermal shift assays : Monitor ΔT (melting temperature) shifts for target proteins to confirm binding .
Q. How does the compound’s tautomeric equilibrium affect its reactivity and bioactivity?
- Methodological Answer :
- NMR titration : Identify dominant tautomers in DMSO-d vs. CDCl. For example, thiazole-amino tautomers may dominate in polar solvents, altering hydrogen-bonding capacity .
- Theoretical calculations : Use Gaussian09 to compare tautomer energies (e.g., amino vs. imino forms differ by ~2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
